molecular formula C41H72O5 B1255167 1-Stearoyl-2-arachidonoylglycerol

1-Stearoyl-2-arachidonoylglycerol

Cat. No. B1255167
M. Wt: 645 g/mol
InChI Key: NSXLMTYRMFVYNT-LGHBDAFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-stearoyl-2-arachidonoylglycerol is a 1,2-diglyceride in which the acyl groups at positions 1 and 2 are specifed as stearoyl and arachidonoyl respectively. It derives from an arachidonic acid and an octadecanoic acid.

Scientific Research Applications

Physical Properties and Biological Significance

1-Stearoyl-2-arachidonoylglycerol (SAG) exhibits unique physical properties and plays a significant role in biological processes. Hindenes et al. (2000) explored the polymorphic behavior of SAG, revealing its diverse solid state structures, which could have implications for its function in cell signaling and membrane dynamics (Hindenes et al., 2000).

Role in Endocannabinoid Signaling

SAG is a precursor in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid involved in various physiological functions. Duclos et al. (2009) demonstrated the synthesis of radiolabeled SAG for research purposes, highlighting its significance in endocannabinoid studies (Duclos et al., 2009). Van der Wel et al. (2015) developed a fluorescence assay using SAG as a substrate for studying inhibitors of diacylglycerol lipase α, emphasizing its role in the modulation of endocannabinoid signaling (van der Wel et al., 2015).

Enzymatic Interactions and Cellular Functions

Research by Hodgkin et al. (1997) identified SAG kinase in pig testes, demonstrating its specificity for polyunsaturated diradylglycerol species, which suggests its importance in reproductive biology (Hodgkin et al., 1997). Simpson et al. (1991) showed that Swiss 3T3 cells incorporate SAG into specific phospholipids, indicating its role in cell membrane formation and remodeling (Simpson et al., 1991).

Pharmacological and Therapeutic Implications

The pharmacological actions of SAG have been investigated in the context of membrane stabilization and drug interactions. Zidovetzki et al. (1993) studied the interaction of SAG with chloroquine, a drug used in malaria treatment, suggesting a role in membrane stabilization and potential therapeutic applications (Zidovetzki et al., 1993).

Analytical Techniques and Quantification

Hubbard et al. (1996) developed a method for the quantification of SAG in human basophils, providing a tool for investigating its role in signal transduction and immune responses (Hubbard et al., 1996).

properties

Molecular Formula

C41H72O5

Molecular Weight

645 g/mol

IUPAC Name

(1-hydroxy-3-octadecanoyloxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-

InChI Key

NSXLMTYRMFVYNT-LGHBDAFPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

synonyms

1-stearoyl-2-arachidonoyl-sn-glycerol
1-stearoyl-2-arachidonoylglycerol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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